Unii-evm7gxx83N

Polymer Chemistry Cationic Polymerization High-Performance Polymers

5-Methylene-2-norbornene (MNB), with CAS registry number 694-91-7 and UNII EVM7GXX83N, is a bicyclic hydrocarbon of molecular formula C8H10. It is formally named 5-methylidenebicyclo[2.2.1]hept-2-ene and is characterized by a strained norbornene framework bearing an exocyclic methylene group at the 5-position.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 694-91-7
Cat. No. B1619167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-evm7gxx83N
CAS694-91-7
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESC=C1CC2CC1C=C2
InChIInChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2/t7-,8-/m0/s1
InChIKeyWTQBISBWKRKLIJ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Methylene-2-norbornene (UNII-EVM7GXX83N, CAS 694-91-7) – Technical Overview and Procurement-Relevant Identity


5-Methylene-2-norbornene (MNB), with CAS registry number 694-91-7 and UNII EVM7GXX83N, is a bicyclic hydrocarbon of molecular formula C8H10 [1]. It is formally named 5-methylidenebicyclo[2.2.1]hept-2-ene and is characterized by a strained norbornene framework bearing an exocyclic methylene group at the 5-position [2]. This structural feature confers unique reactivity in both polymerization and cycloaddition chemistry, differentiating it from unsubstituted norbornene and other norbornene derivatives commonly employed in industrial and research settings.

Why 5-Methylene-2-norbornene Cannot Be Readily Substituted with Norbornene or Other In-Class Monomers in Demanding Polymerization Applications


Generic substitution of 5-methylene-2-norbornene (MNB) with other norbornene derivatives is scientifically untenable due to its distinct polymerization behavior and the resulting polymer architecture. As a 5-alkylidene-2-norbornene, MNB undergoes transannular (isomerization) polymerization under cationic conditions, yielding polymers with unique saturated main-chain structures, in contrast to the vinyl-addition polymerization observed for monomers like 5-vinyl-2-norbornene and dicyclopentadiene [1]. This divergence in polymerization mechanism is not a minor nuance; it directly dictates the polymer's thermal, mechanical, and optical properties. Consequently, a procurement decision based on simple functional group analogy will likely result in a material with a fundamentally different performance profile, invalidating any prior process or product qualification.

Quantitative Evidence for Selecting 5-Methylene-2-norbornene (MNB) Over Its Closest Analogs


Superior Monomer Activity in Cationic Polymerization: MNB vs. Norbornadiene, DCPD, and 5-Vinyl-2-norbornene

In a systematic study of cationic polymerization using a B(C6F5)3/caprylic acid catalyst system, 5-methylene-2-norbornene (MNB) and its 5-alkylidene-2-norbornene class exhibited the highest monomer activity among all norbornene derivatives tested. The study directly compared MNB against 5-vinyl-2-norbornene, dicyclopentadiene (DCPD), and norbornadiene-2,5 [1].

Polymer Chemistry Cationic Polymerization High-Performance Polymers

Polymer Structure Differentiation: Transannular Polymerization of MNB vs. Vinyl-Addition Polymerization of DCPD and 5-Vinyl-2-norbornene

Under identical cationic polymerization conditions (B(C6F5)3-based catalysts), 5-methylene-2-norbornene (MNB) undergoes a transannular (isomerization) polymerization mechanism, resulting in a unique saturated polymer backbone. This is in direct contrast to dicyclopentadiene (DCPD) and 5-vinyl-2-norbornene, which form addition-type polymers (vinyl addition) under the same conditions [1]. This mechanistic dichotomy is a fundamental determinant of the final polymer's microstructure and properties.

Polymer Architecture Cationic Polymerization Materials Science

Exceptional Catalytic Productivity in Pd-Catalyzed Addition Polymerization: MNB Achieves >1 × 10⁸ gpolymer/(molPd·h)

In addition polymerization catalyzed by highly active Pd-N-heterocyclic carbene (NHC) complex/phosphine/borate systems, 5-methylene-2-norbornene (MNB) demonstrates exceptionally high catalytic productivity. The study reports an activity exceeding 1 × 10⁸ gpolymer/(molPd·h) for the polymerization of 5-alkylidene-2-norbornenes, a class which includes MNB [1]. This level of activity enables polymerization at extremely low catalyst loadings.

Polymer Chemistry Catalysis Polymerization Efficiency

Selective Endocyclic Double Bond Polymerization: Preserving Exocyclic Functionality in MNB for Post-Polymerization Modification

The Pd-NHC complex/phosphine/borate catalyst system selectively catalyzes the addition polymerization of 5-methylene-2-norbornene (MNB) through its endocyclic norbornene double bond, while leaving the exocyclic methylene double bond intact [1]. This chemoselectivity is a key differentiator, as it yields a polymer with a saturated, rigid main chain and reactive pendant methylene groups.

Polymer Chemistry Functional Polymers Post-Polymerization Modification

Preparative-Scale Synthesis: Established Yield of 78% for 5-Methylene-2-norbornene via Diels-Alder/Elimination Route

The synthesis of 5-methylene-2-norbornene (MNB) is well-established, proceeding via a Diels-Alder reaction between allyl bromide and cyclopentadiene followed by an elimination step. A reported preparative procedure isolates the target MNB by vacuum distillation with a yield of 78% (boiling point 56-58°C at 40 Torr) [1]. This provides a reliable and scalable benchmark for laboratory and potential pilot-scale synthesis.

Synthetic Methodology Process Chemistry Monomer Synthesis

High-Value Application Scenarios for 5-Methylene-2-norbornene (MNB) Based on Quantitative Evidence


Synthesis of Ultra-High Molecular Weight Cationic Polymers for High-Performance Applications

5-Methylene-2-norbornene (MNB) is the monomer of choice for researchers and industrial chemists aiming to synthesize cationic polymers with extremely high molecular weights (Mw up to 430,000) in high yields (up to 95%) [1]. Its superior activity in B(C6F5)3-catalyzed polymerizations [1] enables efficient production of materials with enhanced mechanical strength and thermal stability, suitable for specialty coatings, adhesives, and advanced composite matrices.

Fabrication of Rigid, Saturated Polymer Backbones with Unique Thermal Properties via Transannular Polymerization

For applications demanding polymers with high glass-transition temperatures (Tg) and rigid, saturated backbones, 5-methylene-2-norbornene (MNB) is the uniquely qualified monomer. Its ability to undergo transannular (isomerization) polymerization under cationic conditions [1] yields a polymer architecture that is fundamentally different from the vinyl-addition polymers produced by monomers like dicyclopentadiene (DCPD) and 5-vinyl-2-norbornene [1]. This makes MNB essential for developing materials for high-temperature engineering plastics and gas separation membranes.

Precision Design of Functionalizable Polymers via Post-Polymerization Modification

5-Methylene-2-norbornene (MNB) is the preferred building block for creating polymers with pendant reactive handles. The chemoselective addition polymerization of MNB using Pd-NHC catalysts exclusively engages the endocyclic double bond, preserving the exocyclic methylene group on every repeat unit [1]. This orthogonally reactive polymer scaffold is an ideal platform for post-polymerization modifications (e.g., thiol-ene click chemistry, epoxidation), enabling the systematic tuning of material properties such as solubility, adhesion, and biocompatibility for advanced drug delivery, electronic, and optical applications.

Economic and Efficient Polymer Production with Ultra-Low Catalyst Loadings

In industrial and research settings where process economics and product purity are paramount, 5-methylene-2-norbornene (MNB) offers a distinct advantage. Its exceptionally high activity in Pd-catalyzed addition polymerizations, with catalytic productivities exceeding 1 × 10⁸ gpolymer/(molPd·h) [1], allows for polymerizations at extremely low catalyst concentrations (monomer/Pd molar ratios up to 2 × 10⁷) [1]. This drastically reduces catalyst costs and minimizes residual metal contamination in the final polymer, a critical requirement for applications in microelectronics and medical devices.

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